molecular formula C11H9ClO4 B2487976 5-Chloro-3-methyl-1-oxo-4H-isochromene-3-carboxylic acid CAS No. 1592560-32-1

5-Chloro-3-methyl-1-oxo-4H-isochromene-3-carboxylic acid

Cat. No.: B2487976
CAS No.: 1592560-32-1
M. Wt: 240.64
InChI Key: PYNSMAPICLMATA-UHFFFAOYSA-N
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Description

5-Chloro-3-methyl-1-oxo-4H-isochromene-3-carboxylic acid is a heterocyclic compound that belongs to the isochromene family This compound is characterized by its unique structure, which includes a chlorine atom, a methyl group, and a carboxylic acid functional group attached to an isochromene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-methyl-1-oxo-4H-isochromene-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-2-methylbenzoic acid and phthalic anhydride.

    Cyclization Reaction: The starting materials undergo a cyclization reaction in the presence of a suitable catalyst, such as sulfuric acid or polyphosphoric acid, to form the isochromene ring.

    Chlorination: The resulting intermediate is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.

    Oxidation: The final step involves the oxidation of the intermediate to form the carboxylic acid functional group, using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Batch Reactors: These are used for small to medium-scale production, where the reaction mixture is processed in a single batch.

    Continuous Flow Reactors: These are employed for large-scale production, where the reactants are continuously fed into the reactor, and the product is continuously removed.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-methyl-1-oxo-4H-isochromene-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form derivatives with additional functional groups.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted isochromene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-3-methyl-1-oxo-4H-isochromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-3-methyl-1-oxo-4H-isochromene-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    5-Chloro-3-methyl-1-oxo-4H-isochromene-3-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid.

Uniqueness

5-Chloro-3-methyl-1-oxo-4H-isochromene-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chlorine atom and carboxylic acid group make it particularly versatile for various chemical reactions and applications.

Properties

IUPAC Name

5-chloro-3-methyl-1-oxo-4H-isochromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO4/c1-11(10(14)15)5-7-6(9(13)16-11)3-2-4-8(7)12/h2-4H,5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNSMAPICLMATA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=CC=C2Cl)C(=O)O1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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